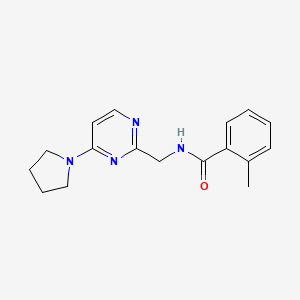

2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Description

2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic small molecule featuring a benzamide core linked to a pyrimidine ring substituted with a pyrrolidine moiety. The compound’s structure combines a 2-methylbenzamide group attached via a methylene bridge to the 2-position of a pyrimidine ring, which is further substituted at the 4-position with pyrrolidin-1-yl.

Properties

IUPAC Name |

2-methyl-N-[(4-pyrrolidin-1-ylpyrimidin-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O/c1-13-6-2-3-7-14(13)17(22)19-12-15-18-9-8-16(20-15)21-10-4-5-11-21/h2-3,6-9H,4-5,10-12H2,1H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZZORRXUJBFCPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2=NC=CC(=N2)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves the reaction of 2-methylbenzoic acid with 4-(pyrrolidin-1-yl)pyrimidine-2-amine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrimidine ring can be substituted with different nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a bioactive compound with antimicrobial and antiviral properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s activity and selectivity are influenced by its benzamide and pyrimidine substituents. Below is a comparative analysis with structurally related analogues:

Key Findings from SAR Studies

Piperidine vs. Pyrrolidine in Benzamide Derivatives :

- Piperidine-containing benzamides (e.g., CID2340325) exhibit moderate EP2 receptor potentiation (fold shift = 7.2). Replacing piperidine with pyrrolidine (as in the target compound) may alter receptor binding due to reduced ring size and conformational flexibility, though specific data are lacking .

- In pyrimidine-based analogues, morpholine (CID2992168) outperforms pyrrolidine (CID3239428) in EP2 activity (fold shift = 15.6 vs. <5), suggesting that oxygen-containing heterocycles enhance potency .

Benzamide Substitution: Para-fluorine on the benzamide (CID890517) enhances EP2 activity compared to ortho/meta positions.

Pyrimidine Core Variations: Trisubstituted pyrimidines with trifluoromethyl and aryl groups (CID2992168) show superior activity, whereas simpler pyrimidines (e.g., dimethylamino-substituted in ) lack reported efficacy, highlighting the importance of lipophilic and electron-withdrawing groups .

Comparison with Kinase-Targeting Analogues: Flumbatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-(6-methyl-5-[[4-(pyridin-3-yl)pyrimidin-2-yl]amino]pyridin-3-yl)-3-(trifluoromethyl)benzamide) shares a benzamide-pyrimidine scaffold but incorporates a piperazine linker and trifluoromethyl group for tyrosine kinase inhibition. This contrasts with the target compound’s pyrrolidine-pyrimidine motif, underscoring scaffold-specific target selectivity .

Discussion of Structural Determinants

- Pyrrolidine vs. Morpholine/Piperidine : Pyrrolidine’s smaller ring and lack of oxygen may limit hydrogen bonding or conformational alignment with EP2 receptors compared to morpholine. However, its nitrogen could still engage in charge-charge interactions .

- Methylene Linker : The methylene bridge between benzamide and pyrimidine likely enhances flexibility, allowing the compound to adopt bioactive conformations inaccessible to rigid analogues like CID2340325 .

Biological Activity

2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates a pyrimidine ring with a pyrrolidinyl group and a benzamide moiety. Its molecular formula is , with a molecular weight of 325.43 g/mol. The structural features contribute to its interaction with biological targets, influencing its pharmacological effects.

Mechanisms of Biological Activity

The biological activity of 2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cell proliferation, which is crucial for its anticancer properties. For instance, it may target kinases associated with tumor growth.

- Antimicrobial Action : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

- Antiviral Effects : There is emerging evidence that this compound could inhibit viral replication, although specific viral targets remain to be fully elucidated.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its potential therapeutic applications:

Anticancer Activity

A study conducted by Zhang et al. evaluated the cytotoxic effects of various pyrimidine derivatives against multiple cancer cell lines, including MDA-MB-435 (melanoma) and K-562 (leukemia). The results indicated that derivatives similar to 2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide exhibited significant cytotoxicity with IC50 values comparable to established anticancer drugs .

| Compound | Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |

|---|---|---|---|---|

| 2-methyl-N-((4-(pyrrolidin-1-yl)pyrimidin-2-yl)methyl)benzamide | K-562 | 1.5 | Staurosporine | 4.18 |

| Similar Derivative | MDA-MB-435 | 0.67 | Erlotinib | 0.42 |

Antimicrobial Activity

In vitro studies have demonstrated that related pyrrolidinyl benzamide derivatives exhibit potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 µg/mL . This suggests that the structural framework of these compounds plays a significant role in their effectiveness as antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.